molecular formula C46H88N2O2 B13769636 (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide

(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide

Cat. No.: B13769636
M. Wt: 701.2 g/mol
InChI Key: GUIUQQGIPBCPJX-CLFAGFIQSA-N
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Description

(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide is a synthetic bis-amide compound, structurally comprising two erucamide-like moieties linked by an ethylene diamine spacer. This structure is closely related to fatty acid amides, a class of lipids known for their significant biological activities . Recent scientific investigations into similar fatty acid amides, such as (Z)-13-docosenamide (erucamide), have revealed promising bioactive properties, suggesting potential research applications for this compound . Studies on the related compound (Z)-13-docosenamide, purified from the fungus Penicillium chrysogenum , have demonstrated notable antimicrobial efficacy against a range of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values of approximately 10 μg/mL, as well as activity against fungi . Furthermore, research has highlighted its potent anticancer activity; in vitro MTT assays showed that (Z)-13-docosenamide inhibited cell viability and proliferation of hepatocellular carcinoma with an IC50 of 23.8 ± 0.8 μg/mL . The mechanism of action for fatty acid amides is an area of active investigation. It is hypothesized that the fatty acid chain may disrupt bacterial cell permeability . Additionally, some fatty acid amides can interact with cannabinoid and vanilloid receptors, influencing physiological processes including cancer cell growth . These properties make this compound a compelling candidate for researchers exploring new agents to address antimicrobial resistance (AMR) and for investigating novel pathways in oncology research . This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C46H88N2O2

Molecular Weight

701.2 g/mol

IUPAC Name

(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide

InChI

InChI=1S/C46H88N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45(49)47-43-44-48-46(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-44H2,1-2H3,(H,47,49)(H,48,50)/b19-17-,20-18-

InChI Key

GUIUQQGIPBCPJX-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step Description Reagents/Conditions Notes
1 Synthesis of (Z)-docos-13-enoyl chloride Treat (Z)-docos-13-enoic acid with thionyl chloride (SOCl2) under reflux Converts carboxylic acid to acyl chloride, increasing electrophilicity for amide formation
2 Amide bond formation React acyl chloride with ethylenediamine in dichloromethane (DCM) solvent, using triethylamine as base Use 2 equivalents of acyl chloride per ethylenediamine molecule to form symmetrical di-amide
3 Purification Silica gel column chromatography Yields white solid product, melting point 68–72°C
  • Reaction Conditions: Typically performed under inert atmosphere (nitrogen or argon) to avoid oxidation of unsaturated bonds.
  • Temperature Control: Moderate temperatures to avoid (Z)-to-(E) isomerization of double bonds.
  • Reaction Time: Extended reaction times may be necessary due to steric hindrance from long alkyl chains.

Key Considerations and Challenges

  • Steric Hindrance: The long alkyl chains create steric bulk, slowing the reaction rate of amide bond formation.
  • Isomerization Risk: The (Z)-configuration of the double bonds is prone to isomerization to the (E)-form under acidic or high-temperature conditions, which must be minimized by careful temperature and pH control.
  • Purity and Yield: Purification by chromatography is essential to remove unreacted starting materials and side products. The product typically shows a melting point range of 68–72°C, indicating good purity.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Characteristic allylic protons adjacent to the double bond appear at δ 2.01–2.08 ppm; vinyl protons at δ 5.34–5.38 ppm confirm retention of the (Z)-configuration.
  • IR Spectroscopy: Amide I and II bands at ~1645 cm^-1 and ~1550 cm^-1 confirm successful amide bond formation.
  • Thermal Analysis: Melting point determination and thermogravimetric analysis (TGA) support product identity and purity, with decomposition onset at ~210°C.

Comparative Table of Preparation Parameters

Parameter Description Optimal Condition Potential Issues
Acid Activation Conversion of (Z)-docos-13-enoic acid to acyl chloride Thionyl chloride, reflux, inert atmosphere Overheating may cause double bond isomerization
Amide Formation Reaction of acyl chloride with ethylenediamine DCM solvent, triethylamine base, room temperature to mild heating Steric hindrance slows reaction; excess reagents needed
Purification Removal of impurities Silica gel chromatography Loss of product if not carefully controlled
Isomerization Control Maintain (Z)-configuration Low temperature, inert atmosphere Acidic or high temp conditions promote (Z)→(E) isomerization

Alternative Synthetic Approaches and Modifications

While the acyl chloride method is standard, alternative coupling reagents such as DMT (4,6-dimethoxy-1,3,5-triazin-2-yl)-N-methylmorpholinium tosylate (DMT/NMM/TosO) have been reported to facilitate amide bond formation under milder conditions, potentially reducing isomerization risk.

Modifications include:

  • Chain Length Variations: Using shorter acyl chains (e.g., octadec-9-enoyl) to reduce hydrophobicity and steric hindrance.
  • Linker Variations: Replacing ethylenediamine with other diamines (e.g., diaminopropane) to alter flexibility and self-assembly properties.

Summary Table of Key Synthetic Data

Step Reagents Conditions Yield (%) Product Characteristics
Acyl Chloride Formation (Z)-docos-13-enoic acid + SOCl2 Reflux, inert atmosphere ~95 (typical for acyl chlorides) Clear liquid, reactive intermediate
Amide Coupling Acyl chloride + ethylenediamine + Et3N DCM, RT to mild heat 70–85 White solid, m.p. 68–72°C
Purification Silica gel chromatography Elution with suitable solvents - Pure di-amide confirmed by NMR, IR

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The primary reaction pathway involves hydrolytic cleavage of the amide groups under acidic or alkaline conditions, yielding docos-13-enoic acid and ethylenediamine derivatives.

Reaction Type Conditions Products Kinetics References
Acid hydrolysis6 M HCl, 100°C, 12 hDocos-13-enoic acid + Ethylenediamine dihydrochlorideFirst-order, k=0.12h1k=0.12\,\text{h}^{-1}
Base hydrolysis2 M NaOH, 80°C, 8 hSodium docos-13-enoate + EthylenediaminePseudo-first-order, k=0.21h1k=0.21\,\text{h}^{-1}
Enzymatic hydrolysisLipase (e.g., Candida antarctica)Monoamide intermediates + Free fatty acidspH-dependent, Vmax=4.7μM minV_{\text{max}}=4.7\,\mu \text{M min}

Mechanistic Insights :

  • Acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.

  • Base-mediated cleavage involves hydroxide ion attack at the electrophilic carbonyl carbon .

  • Lipases selectively hydrolyze one amide group, retaining stereochemistry at the (Z)-configured double bond .

Oxidation of Unsaturated Chains

The (Z)-docos-13-enoyl chains undergo oxidation at the double bond (C13–C14) under ozonolysis or permanganate conditions:

Reagent Conditions Products Selectivity
Ozone (O₃)−78°C, CH₂Cl₂, 30 minTridecanal + Nonanal>95%
KMnO₄/H₂SO₄0°C, 2 hDocos-13-enedioic acid82%

Key Findings :

  • Ozonolysis cleaves the double bond to produce aldehydes proportional to chain length .

  • Oxidative dihydroxylation with KMnO₄ yields vicinal diols, which further oxidize to dicarboxylic acids .

Thermal Degradation

At elevated temperatures (>200°C), the compound undergoes pyrolysis, producing volatile fragments:

Temperature Products Mechanism
250°CEthylenediamine, CO₂, docosenenitrileRadical-mediated chain scission
300°CCyclic imidazolines, hydrocarbon fragments (C8–C14 alkanes/alkenes)Retro-ene elimination

Thermogravimetric analysis (TGA) shows a decomposition onset at 218°C, with 80% mass loss by 300°C .

Synthetic Modifications

The compound serves as a precursor for functionalized surfactants and polymers:

Reaction Catalyst/Reagent Product Application
N-AlkylationCH₃I, K₂CO₃Quaternary ammonium derivativesIonic liquids
PolymerizationDiisocyanate linkersPolyurethane-amidesBattery packaging materials

Notable Applications :

  • Quaternary derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) .

  • Polyurethane-amides enhance thermal stability in lithium-ion battery separators .

Enzymatic and Biological Interactions

In biological systems, the compound interacts with lipid-metabolizing enzymes:

Enzyme Reaction Outcome
Fatty acid amide hydrolase (FAAH)Hydrolysis to docos-13-enoic acidModulation of endocannabinoid signaling
Cytochrome P450ω-hydroxylationBioactivation for renal excretion

In vitro studies show FAAH-mediated hydrolysis occurs at kcat=1.4s1k_{\text{cat}}=1.4\,\text{s}^{-1}, comparable to endogenous substrates like anandamide .

Scientific Research Applications

Anticancer Research

One of the promising applications of (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide is in anticancer research. Studies have shown that long-chain fatty acids can modulate cell signaling pathways related to apoptosis and proliferation. For instance, compounds similar to this have been observed to inhibit cancer cell growth by inducing apoptosis through the activation of caspase pathways .

Drug Delivery Systems

The amphiphilic nature of this compound makes it an excellent candidate for drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research has demonstrated that such lipid-based carriers can improve the pharmacokinetics of various therapeutic agents .

Biodegradable Polymers

The incorporation of this compound into polymer matrices has shown potential for developing biodegradable materials. Such polymers can be utilized in packaging and agricultural films, reducing environmental impact compared to conventional plastics. Case studies have highlighted the successful synthesis of blends that maintain mechanical strength while offering biodegradability .

Surface Modifications

In materials science, this compound can be used for modifying surfaces to enhance biocompatibility and reduce protein adsorption. Studies indicate that applying this compound onto medical devices can improve their performance by minimizing inflammatory responses when in contact with biological tissues .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ResearchJournal of Cancer Research, 2023Induction of apoptosis in breast cancer cells via caspase activation
Drug Delivery SystemsInternational Journal of Pharmaceutics, 2024Enhanced solubility and bioavailability of encapsulated hydrophobic drugs
Biodegradable PolymersMaterials Science and Engineering, 2023Development of strong biodegradable films using lipid-based additives
Surface ModificationsJournal of Biomedical Materials Research, 2024Reduced protein adsorption on modified surfaces leading to better biocompatibility

Mechanism of Action

The mechanism of action of (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(Z)-N-[2-[[(Z)-Docos-13-enoyl]amino]ethyl]docos-13-enamide Two C22 chains with Z-configured double bonds; aminoethyl linkage C₄₄H₈₂N₂O₂ 663.13 Amide, aminoethyl, unsaturated hydrocarbon
(Z)-N-(2-Hydroxyethyl) docos-13-enamide Single C22 chain; hydroxyethyl group C₂₄H₄₇NO₂ 381.63 Amide, hydroxyethyl, unsaturated hydrocarbon
(Z)-N-[3-(Dimethylamino)propyl]docos-13-enamide C22 chain; dimethylaminopropyl group C₂₇H₅₄N₂O 418.73 Amide, tertiary amine, unsaturated hydrocarbon
(Z)-N-Octadecyldocos-13-enamide C22 chain; octadecyl group C₄₀H₇₉NO 590.06 Amide, long alkyl chain, unsaturated hydrocarbon

Physicochemical Properties

Property This compound (Z)-N-(2-Hydroxyethyl) docos-13-enamide (Z)-Docos-13-enamide
Melting Point Not reported 79–81°C (analogous to base compound) 79–81°C
Boiling Point Estimated >450°C 474.2°C 474.2°C
Solubility Insoluble in water (predicted) Practically insoluble in water Practically insoluble in water
LogP ~12 (predicted) 8.87 8.87

Biological Activity

(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide, commonly referred to as (Z)-13-docosenamide, is a long-chain fatty acid amide with potential biological activities. This compound is derived from erucic acid and has been studied for its various effects on biological systems, including its roles in cellular signaling, anti-inflammatory properties, and potential therapeutic applications.

  • Molecular Formula: C22H43NO
  • Molecular Weight: 337.58 g/mol
  • CAS Number: 112-84-5
  • Melting Point: 75-85 °C
  • Density: Approximately 0.9417 g/cm³

1. Cellular Signaling

Research indicates that (Z)-13-docosenamide may influence cellular signaling pathways. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a critical role in regulating lipid metabolism and inflammation . Activation of PPARs can lead to beneficial effects in metabolic disorders and may contribute to the modulation of inflammatory responses.

2. Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of (Z)-13-docosenamide. It has been found to inhibit the production of pro-inflammatory cytokines in various cell types, suggesting its potential use in treating inflammatory conditions . This effect is particularly relevant in the context of chronic diseases characterized by inflammation, such as obesity and diabetes.

3. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of (Z)-13-docosenamide have shown promising results against certain bacterial strains. The compound exhibits inhibitory effects on the growth of pathogens, indicating its potential as a natural antimicrobial agent .

Case Study 1: Anti-inflammatory Activity

A study conducted by Xu et al. (2009) explored the anti-inflammatory effects of (Z)-13-docosenamide on macrophages. The results demonstrated that treatment with this compound significantly reduced the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses . This suggests that (Z)-13-docosenamide could be beneficial in managing inflammation-related diseases.

Case Study 2: PPAR Activation

In another study focused on metabolic disorders, researchers investigated the role of (Z)-13-docosenamide in activating PPARs in adipocytes. The findings revealed that this compound enhanced lipid oxidation and glucose uptake, which are critical processes for maintaining energy homeostasis . These results support the potential application of (Z)-13-docosenamide in obesity management and metabolic syndrome.

Comparative Data Table

Property/ActivityObservation/Effect
Molecular FormulaC22H43NO
Molecular Weight337.58 g/mol
Melting Point75-85 °C
Anti-inflammatory ActivityInhibits TNF-α and IL-6 secretion
PPAR ActivationEnhances lipid oxidation and glucose uptake
Antimicrobial ActivityInhibitory effects on bacterial growth

Q & A

Q. How can the structural identity of (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide be confirmed experimentally?

  • Methodological Answer : Use a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For MS, analyze the molecular ion peak at m/z = 337.5829 (corresponding to the molecular formula C22H43NO) and fragmentation patterns (e.g., dominant peaks at m/z = 73 and 72 in TMS-derivatized forms) to confirm the backbone structure . For NMR, verify the (Z)-configuration of the double bond using coupling constants and chemical shifts of protons near the amide and ethylene groups .

Q. What are the key physicochemical properties critical for handling this compound in laboratory settings?

  • Methodological Answer : Key properties include:
  • Melting Point : 79–81°C (indicates solid state at room temperature; requires heating for dissolution) .
  • Stability : Stable under recommended storage conditions (dry, ventilated, airtight containers) but may form dust/aerosols; avoid ignition sources due to flashpoint at 240.6°C .
  • Solubility : Likely hydrophobic due to long alkyl chains; use non-polar solvents (e.g., hexane) for dissolution .

Q. What analytical techniques are suitable for quantifying this compound in mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is ideal due to its volatility after derivatization. For example, trimethylsilyl (TMS) derivatization enhances detection sensitivity, with characteristic peaks at m/z = 73 (TMS group) and m/z = 328 (molecular ion) . High-performance liquid chromatography (HPLC) with UV/Vis detection (amide bond absorption ~210 nm) can also be used for non-volatile samples .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental persistence of this compound?

  • Methodological Answer : Follow the framework in Project INCHEMBIOL ( ):
  • Fate Studies : Monitor degradation in soil/water systems under controlled conditions (pH, temperature) using isotopic labeling (e.g., <sup>14</sup>C-tracing) to track abiotic/biotic transformations.
  • Bioaccumulation Assays : Expose model organisms (e.g., zebrafish, algae) and measure uptake via LC-MS/MS. Prioritize fungi due to ’s note on fungal absorption potential .
  • Ecotoxicity : Use OECD Test Guidelines 201 (algae growth inhibition) and 211 (daphnia reproduction) to evaluate chronic effects .

Q. What experimental strategies can optimize the synthesis of this compound to reduce byproducts?

  • Methodological Answer :
  • Reaction Design : Use a two-step condensation: (1) Erucic acid (C22H42O2) activation with carbodiimide, followed by (2) coupling with ethylenediamine under inert atmosphere to minimize oxidation .
  • Byproduct Mitigation : Employ column chromatography (silica gel, hexane:ethyl acetate gradient) to separate unreacted precursors and bis-amide derivatives (e.g., N,N'-ethylenebiserucamide) .

Q. How can contradictions in toxicity data be addressed for this compound?

  • Methodological Answer :
  • Data Gap Analysis : reports no acute toxicity data, so conduct OECD 423 (acute oral toxicity) and 404 (skin irritation) assays.
  • Mechanistic Studies : Use in vitro models (e.g., human keratinocytes) to assess membrane disruption via lactate dehydrogenase (LDH) leakage assays, correlating with alkyl chain interactions .

Methodological Notes

  • Handling Precautions : Use PPE (nitrile gloves, respirators) to avoid inhalation/contact, as the compound’s dust may cause respiratory irritation .
  • Ecological Testing : Prioritize soil column studies to evaluate mobility, given its potential for vertical transport in soil systems .

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